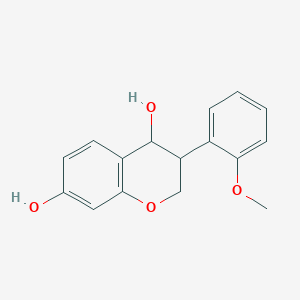

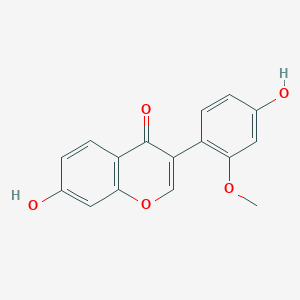

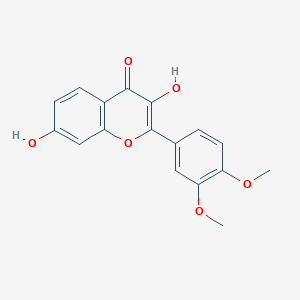

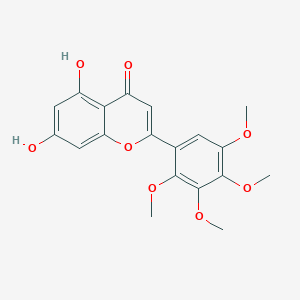

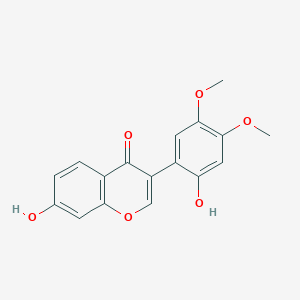

Galangin-3-rutinoside

説明

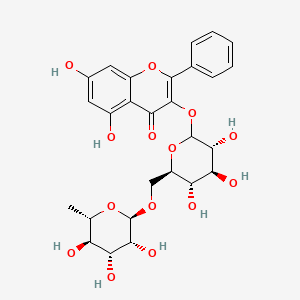

Galangin-3-rutinoside is an organic constituent derived from Alpinia officinarum. It is applied to study inflammation, oxidative stress, and an assortment of ailments spanning cardiovascular disorders to neurodegenerative afflictions .

Molecular Structure Analysis

The molecular formula of Galangin-3-rutinoside is C27H30O14, and it has an average mass of 578.519 Da . The structural geometry, vibrational spectrum, and the stability and reactivity of galangin, the parent molecule of Galangin-3-rutinoside, have been revealed by Density function theory .科学的研究の応用

Cancer Treatment and Prevention :

- Galangin inhibits the cell progression and induces apoptosis in retinoblastoma by activating PTEN and Caspase-3 pathways (Zou & Xu, 2018).

- It has shown effectiveness in inhibiting the growth of human head and neck squamous carcinoma cells both in vitro and in vivo (Zhu et al., 2014).

- Galangin induces apoptosis of hepatocellular carcinoma cells through the mitochondrial pathway (Zhang et al., 2010).

Anti-inflammatory Properties :

- Galangin suppresses pro-inflammatory gene expression in polyinosinic-polycytidylic acid-stimulated microglial cells, suggesting potential use in neuroinflammatory conditions (Choi et al., 2017).

Antioxidant Activity :

- Galangin activates the ERK/AKT-driven Nrf2 signaling pathway to increase the level of reduced glutathione in human keratinocytes, offering protection against oxidative damage (Hewage et al., 2016).

Antiviral and Antimicrobial Effects :

- It has significant antiviral activity against herpes simplex virus type 1 (HSV-1) and coxsackie B virus type 1 (Cox B1) (Meyer et al., 1997).

- Galangin causes potassium loss in Staphylococcus aureus, indicating cytoplasmic membrane damage and antimicrobial potential (Cushnie & Lamb, 2005).

Neuroprotective Effects :

- Galangin has been found to provide protection against ischemic injury as a potential neuroprotective agent, affecting changes in serum amino acids in ischemic stroke (Yang et al., 2016).

Vascular Health and Hypertension :

- It alleviates vascular dysfunction and remodelling in hypertensive rats through modulation of the TNF-R1, p-NF-κB, and VCAM-1 pathways (Chaihongsa et al., 2021).

Impact on Cytochrome P450 Enzymes :

- Galangin affects cytochrome P450-mediated metabolism, suggesting implications for drug-drug interactions (Ma et al., 2019).

Effects on Cell Proliferation and Cell Cycle :

- It blocks the growth of human mammary tumor cells and is associated with down-regulation of cyclins D3, E, and A (Murray et al., 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5,7-dihydroxy-2-phenyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-17(30)20(33)22(35)26(38-10)37-9-15-18(31)21(34)23(36)27(40-15)41-25-19(32)16-13(29)7-12(28)8-14(16)39-24(25)11-5-3-2-4-6-11/h2-8,10,15,17-18,20-23,26-31,33-36H,9H2,1H3/t10-,15+,17-,18+,20+,21-,22+,23+,26+,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCXRDFBKSQPEQ-KBKLVHHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galangin-3-rutinoside | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。